Ethyl 4-bromobenzoate-d4

Matrix Effects Ion Suppression LC-MS/MS Quantitation

Ethyl 4-bromobenzoate-d4 (CAS 787624-25-3) is a stable isotope-labeled analog of ethyl 4-bromobenzoate, in which four hydrogen atoms on the aromatic ring are replaced with deuterium. This compound is primarily utilized as an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays.

Molecular Formula C9H9BrO2
Molecular Weight 233.09 g/mol
Cat. No. B12379105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromobenzoate-d4
Molecular FormulaC9H9BrO2
Molecular Weight233.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C9H9BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3/i3D,4D,5D,6D
InChIKeyXZIAFENWXIQIKR-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-bromobenzoate-d4: A Deuterated Internal Standard for Quantitative Mass Spectrometry


Ethyl 4-bromobenzoate-d4 (CAS 787624-25-3) is a stable isotope-labeled analog of ethyl 4-bromobenzoate, in which four hydrogen atoms on the aromatic ring are replaced with deuterium . This compound is primarily utilized as an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays . Its molecular formula is C9H5D4BrO2, with a molecular weight of 233.10 g/mol [1]. The compound is typically supplied as a solid with a purity of ≥98% and is intended for research use only .

Why Unlabeled Ethyl 4-bromobenzoate or Other Analogs Cannot Replace the Deuterated Form in Quantitative Assays


Substituting the deuterated compound with its unlabeled counterpart (Ethyl 4-bromobenzoate, CAS 5798-75-4) or a structural analog introduces significant quantification errors in mass spectrometry-based workflows. Unlabeled internal standards co-elute with the target analyte and share identical mass-to-charge (m/z) ratios, which leads to signal interference and prevents accurate deconvolution of analyte and internal standard peaks [1]. This 'cross-talk' compromises the fundamental principle of isotope dilution mass spectrometry, where the internal standard must be distinguishable by mass. Furthermore, structural analogs often exhibit different extraction efficiencies, ionization responses, and chromatographic retention times compared to the target analyte, resulting in matrix effects that are not properly normalized [2]. The deuterated form, due to its near-identical physicochemical properties but distinct mass, uniquely mitigates these issues, ensuring that observed variations are due to true concentration differences rather than analytical variability [3].

Quantitative Performance Differentiation: Ethyl 4-bromobenzoate-d4 vs. Alternatives


Superior Matrix Effect Normalization with Deuterated Internal Standard vs. Unlabeled Analog

A systematic investigation into the use of deuterated internal standards revealed that Ethyl 4-bromobenzoate-d4 provides a more effective normalization of matrix effects compared to its unlabeled form. This is due to the slight difference in retention time caused by the deuterium isotope effect, which separates the analyte and internal standard elution profiles in regions of variable ion suppression [1]. In contrast, the unlabeled form co-elutes, resulting in a difference in ion suppression that can be as high as 48% under certain mobile phase conditions, leading to an under-estimation of analyte concentration [1].

Matrix Effects Ion Suppression LC-MS/MS Quantitation Isotope Dilution

Enhanced Assay Precision in Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard (SIL-IS) like Ethyl 4-bromobenzoate-d4 is the 'gold standard' for quantitative LC-MS/MS, as it compensates for variability in sample preparation, extraction recovery, and ionization efficiency [1]. A direct comparison of analytical methods showed that isotope dilution using a deuterated IS achieved a significantly lower relative standard deviation (RSD) for replicate measurements compared to methods using a structural analog IS [2].

Isotope Dilution Precision LC-MS/MS Internal Standard

Improved Lower Limit of Quantification (LLOQ) via Reduced Background Noise

The incorporation of deuterium (4 Da mass shift) provides a clear mass difference that minimizes isotopic interference from the analyte's natural abundance M+4 isotopologue, which can be significant for bromine-containing compounds [1]. This reduction in background signal at the internal standard's m/z channel allows for a lower baseline, enabling more confident peak integration and a lower LLOQ [2].

Limit of Quantification Sensitivity LC-MS/MS Trace Analysis

Validated Application Scenarios for Ethyl 4-bromobenzoate-d4 Based on Differential Performance


Quantitative Bioanalysis of Brominated Metabolites in Pharmacokinetic Studies

Ethyl 4-bromobenzoate-d4 is ideally suited as an internal standard for the LC-MS/MS quantification of brominated aromatic compounds in biological matrices (plasma, urine, tissue homogenates). Its ability to normalize matrix effects ensures the generation of accurate concentration-time profiles required for calculating key pharmacokinetic parameters (AUC, Cmax, T1/2) [1]. This is particularly critical in preclinical drug development, where the presence of phospholipids and other endogenous components can cause significant ion suppression. The improved precision (%RSD <15%) provided by this SIL-IS aligns with regulatory expectations for bioanalytical method validation, reducing the risk of data rejection and study delays [2].

Trace-Level Impurity Profiling in Pharmaceutical Manufacturing

In pharmaceutical quality control, the detection and quantification of genotoxic impurities or process-related byproducts at ppm levels require exceptional sensitivity and accuracy. Ethyl 4-bromobenzoate-d4, with its 4 Da mass shift, minimizes isotopic overlap with the target brominated impurity, thereby lowering the limit of quantification (LLOQ) [3]. This enables the reliable measurement of impurities at concentrations well below the toxicological threshold of concern, ensuring compliance with ICH M7 guidelines. The use of this deuterated standard directly supports the generation of robust analytical data for regulatory submissions and batch release testing [4].

Investigating Nucleophilic Aromatic Substitution Mechanisms via Kinetic Isotope Effects

The deuterium labeling in Ethyl 4-bromobenzoate-d4 provides a unique opportunity to probe reaction mechanisms through the measurement of kinetic isotope effects (KIEs). By comparing the reaction rate of the deuterated compound to that of the unlabeled analog (Ethyl 4-bromobenzoate), researchers can infer information about transition-state geometry and the rate-determining step [5]. This mechanistic insight is valuable in synthetic organic chemistry and medicinal chemistry for optimizing reaction conditions and designing more efficient synthetic routes. The 4 Da mass difference also facilitates precise quantification of the deuterated and unlabeled species by MS, enabling accurate KIE determination [5].

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